4-(Cyclohexyloxy)-3-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexyloxy)-3-isopropylphenol is an organic compound characterized by a phenolic structure substituted with a cyclohexyloxy group at the 4-position and an isopropyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-hydroxy-3-isopropylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexyloxy)-3-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyloxy-3-isopropylcyclohexanol.
Substitution: The phenolic hydrogen can be substituted with various electrophiles in the presence of a base.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyloxy-3-isopropylcyclohexanol.
Substitution: Various alkylated or acylated derivatives depending on the electrophile used.
Scientific Research Applications
4-(Cyclohexyloxy)-3-isopropylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-3-isopropylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the cyclohexyloxy and isopropyl groups influence the compound’s lipophilicity and steric properties. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-(Cyclohexyloxy)phenol: Lacks the isopropyl group, resulting in different chemical and biological properties.
3-Isopropylphenol: Lacks the cyclohexyloxy group, affecting its reactivity and applications.
4-Hydroxy-3-isopropylbenzaldehyde: Contains an aldehyde group instead of the cyclohexyloxy group, leading to different reactivity and uses.
This comprehensive overview highlights the significance of 4-(Cyclohexyloxy)-3-isopropylphenol in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
4-cyclohexyloxy-3-propan-2-ylphenol |
InChI |
InChI=1S/C15H22O2/c1-11(2)14-10-12(16)8-9-15(14)17-13-6-4-3-5-7-13/h8-11,13,16H,3-7H2,1-2H3 |
InChI Key |
ASDUOOJYSLILEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.